molecular formula C15H17N5O B11122931 4-{(E)-[(2Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazinylidene]methyl}-N,N-dimethylaniline

4-{(E)-[(2Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidenehydrazinylidene]methyl}-N,N-dimethylaniline

Cat. No.: B11122931
M. Wt: 283.33 g/mol
InChI Key: MSQPTLNWOTYFAP-BTBLRMOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzoxadiazole ring system, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE typically involves the condensation of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one with an appropriate hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the hydrazone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, reduced hydrazones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzoxadiazole moiety.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring system can interact with various enzymes and receptors, leading to the modulation of biological processes. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    NBD C6-Ceramide: Used to study sphingolipid transport and metabolism mechanisms.

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial activity and used in medicinal chemistry.

Uniqueness

N-[4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its combination of a benzoxadiazole ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

4-[(E)-[(Z)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazinylidene]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H17N5O/c1-20(2)12-8-6-11(7-9-12)10-16-17-13-4-3-5-14-15(13)19-21-18-14/h6-10H,3-5H2,1-2H3/b16-10+,17-13-

InChI Key

MSQPTLNWOTYFAP-BTBLRMOISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/CCCC3=NON=C32

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2CCCC3=NON=C32

Origin of Product

United States

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